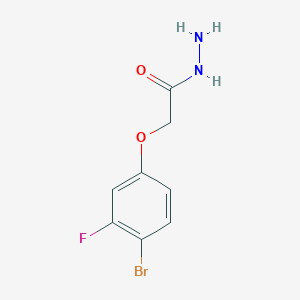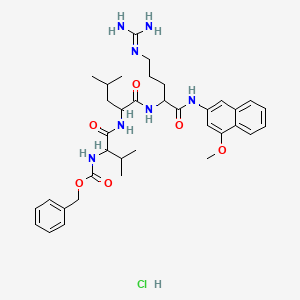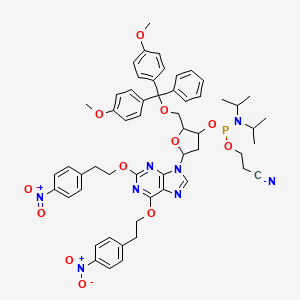
2'-Deoxyxanthosine CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyxanthosine CEP is a nucleoside analog that has garnered attention in the biomedical sector due to its therapeutic potential. It is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for addressing inflammation-related disorders and combating certain types of cancer.
Preparation Methods
The synthesis of 2’-Deoxyxanthosine CEP can be achieved through enzymatic methods using nucleoside phosphorylases and 2’-deoxyribosyltransferases. These enzymes facilitate the glycosylation reactions, which are more efficient than traditional multistep chemical methods that require several protection and deprotection steps . Industrial production methods often involve the use of biocatalysts to optimize the synthesis process and improve yield.
Chemical Reactions Analysis
2’-Deoxyxanthosine CEP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of xanthine derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
2’-Deoxyxanthosine CEP has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acid analogs. In biology, it is studied for its role in DNA repair and mutagenesis. In medicine, it is explored for its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has applications in the industry for the production of nucleoside-based pharmaceuticals .
Mechanism of Action
The mechanism of action of 2’-Deoxyxanthosine CEP involves its incorporation into DNA, where it can induce mutations by deamination of nucleobases. This process results in the formation of xanthine from guanine, which can lead to errors during DNA replication. The compound’s anti-cancer properties are attributed to its ability to interfere with DNA synthesis and repair, ultimately leading to cell death in cancer cells .
Comparison with Similar Compounds
2’-Deoxyxanthosine CEP is unique compared to other nucleoside analogs due to its specific structure and properties. Similar compounds include 2’-deoxyinosine, 2’-deoxyuridine, and 2’-deoxyoxanosine. While these compounds also undergo deamination and can be incorporated into DNA, 2’-Deoxyxanthosine CEP is distinguished by its stability and specific applications in anti-cancer and anti-inflammatory research .
Properties
Molecular Formula |
C56H61N8O12P |
|---|---|
Molecular Weight |
1069.1 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C56H61N8O12P/c1-38(2)62(39(3)4)77(74-32-10-31-57)76-49-35-51(75-50(49)36-73-56(42-11-8-7-9-12-42,43-17-25-47(69-5)26-18-43)44-19-27-48(70-6)28-20-44)61-37-58-52-53(61)59-55(72-34-30-41-15-23-46(24-16-41)64(67)68)60-54(52)71-33-29-40-13-21-45(22-14-40)63(65)66/h7-9,11-28,37-39,49-51H,10,29-30,32-36H2,1-6H3 |
InChI Key |
UIIKKYYIJWWPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])OCCC8=CC=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


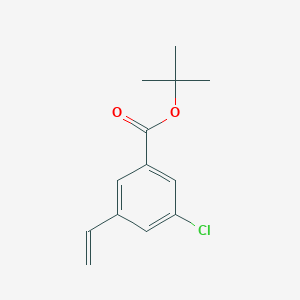
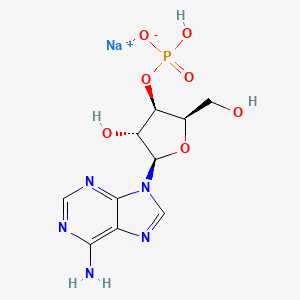
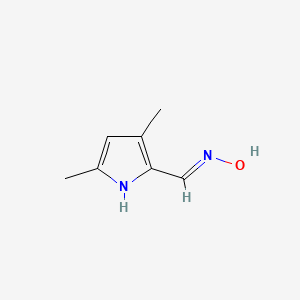
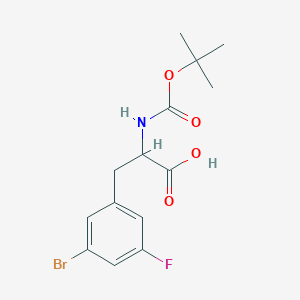
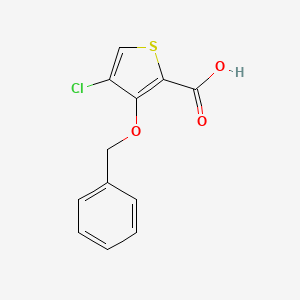
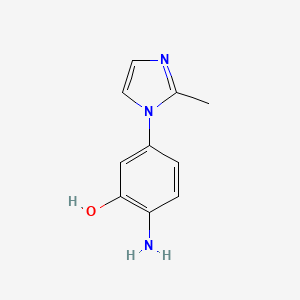
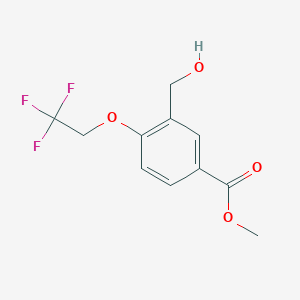

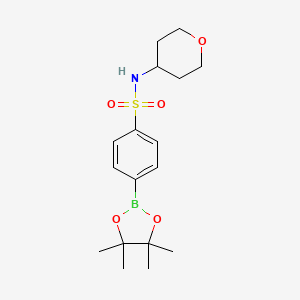
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)


